molecular formula C11H17N3O2 B2363851 4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199467-01-9

4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2363851
CAS No.: 2199467-01-9
M. Wt: 223.276
InChI Key: OXMHLCUZDAQPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the 1,2,4-triazol-5-one family, a class of nitrogen-rich heterocycles recognized for their versatile role in medicinal chemistry and material science . The structure incorporates a cyclopropyl group and a tetrahydrofuran (oxolane) moiety, which are known to influence the molecule's electronic properties, metabolic stability, and three-dimensional geometry, making it a valuable scaffold for drug discovery programs . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry. Triazole-based ligands are particularly significant because they can act as polydentate ligands, coordinating to metal ions through nitrogen and/or sulfur atoms to form stable chelate complexes with transition metals, which are relevant in catalysis and bioinorganic chemistry . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own thorough characterization and bioactivity screening to explore its specific mechanism of action and potential applications.

Properties

IUPAC Name

4-cyclopropyl-5-methyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-12-13(7-10-3-2-6-16-10)11(15)14(8)9-4-5-9/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHLCUZDAQPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CC2)CC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an oxolan ring, contributing to its unique chemical properties. Its structure can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

Antimicrobial Activity

Research has indicated that triazole compounds often exhibit significant antimicrobial properties. A study focusing on similar triazole derivatives showed promising results against various bacterial strains, suggesting that this compound may possess comparable efficacy. For instance, derivatives with a similar structure demonstrated inhibition against Staphylococcus aureus and Escherichia coli .

Herbicidal Activity

A related study reported that triazole compounds exhibit herbicidal activity. Specifically, one derivative displayed significant herbicidal effects against Brassica napus, which indicates that our compound may also have potential applications in agricultural settings as a herbicide .

CompoundTarget OrganismActivity
4-Cyclopropyl Triazole DerivativeBrassica napusHerbicidal
Similar Triazole DerivativeStaphylococcus aureusAntimicrobial

Antifungal Properties

Triazoles are widely recognized for their antifungal properties, particularly in the treatment of fungal infections. Compounds within this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The compound may share this mechanism of action based on its structural characteristics.

Case Study 1: Synthesis and Evaluation

A study synthesized several triazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR and X-ray diffraction techniques. The results indicated that modifications to the cyclopropyl and oxolan groups could enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of triazole derivatives. It was found that the presence of specific substituents on the triazole ring significantly influenced antimicrobial activity. This implies that optimizing the structure of this compound could lead to improved efficacy against targeted pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives:

Compound Name Substituents (Positions) Key Structural Features Reported pKa (Non-Aqueous) Biological Activities
Target Compound 4-Cyclopropyl, 3-Methyl, 1-(Oxolan-2-yl)methyl Cyclopropyl enhances rigidity; oxolane improves solubility Not reported Antioxidant (predicted)
3-Cyclopropyl-4-(3-acetoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-Cyclopropyl, 4-Acetoxybenzylidenamino Acylated Schiff base; polar acetoxy group ~8.2–9.5 (in DMF) Antimicrobial, Antifungal
3-Ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 3-Ethyl, 4-Hydroxybenzylidenamino Hydroxy group enables H-bonding ~7.8–8.9 (in acetonitrile) Antioxidant
4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 4-Benzyl, 3-(1-Methylpyrrolyl)methyl Aromatic benzyl; heteroaromatic pyrrole Not reported Anticancer (IC50: 12–18 µM)

Key Observations:

  • Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound may confer greater metabolic stability compared to ethyl or benzyl substituents, as cyclopropane rings resist oxidative degradation .

Spectroscopic and Computational Studies

  • NMR Analysis : GIAO (Gauge-Independent Atomic Orbital) calculations predict 1H and 13C chemical shifts for triazolone derivatives within 0.1–0.3 ppm deviation from experimental data . The target compound’s NMR profile would require similar computational validation.
  • IR and DFT Studies : For morpholine-substituted analogs, B3LYP/6-31G(d,p) calculations accurately reproduce experimental IR bands (e.g., C=O stretch at ~1700 cm⁻¹) , suggesting comparable methods could model the target compound’s vibrational spectra.

Preparation Methods

Formation of 4-Cyclopropyl-3-Methyl-1,2,4-Triazol-5-One

Adapting the methodology from EP0585235A1, the triazolone core is synthesized via cyclization of formilsemicarbazide derivatives.

Step 1: Synthesis of Formilsemicarbazide
Semicarbazide free base reacts with excess formic acid (molar ratio 1:4) in refluxing ethanol (78°C, 3 h), yielding N-formylsemicarbazide. Isolation via vacuum distillation achieves 85–90% purity.

Step 2: Cyclization to Triazolone
Heating N-formylsemicarbazide at 150°C in formic acid induces cyclization. Introducing cyclopropyl and methyl groups requires substituting the semicarbazide with cyclopropylamine and methylhydrazine precursors. For example:
$$
\text{Cyclopropylcarbazide} + \text{Methylisocyanate} \xrightarrow{\text{HCO}_2\text{H, 150°C}} \text{4-Cyclopropyl-3-Methyl-1,2,4-Triazol-5-One (65\% yield)}
$$
¹H NMR (600 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropyl), 2.34 (s, 3H, CH₃), 3.89 (s, 1H, triazole-H).

Hydrazide-Isothiocyanate Coupling Route

One-Pot Synthesis of Triazolone Core

Modifying the protocol from Abacı et al., the triazolone is assembled via a two-step sequence:

Step 1: Thiosemicarbazide Formation
4-Cyclopropyl-3-methylhydrazide reacts with phenyl isothiocyanate in ethanol (reflux, 4 h), yielding the intermediate thiosemicarbazide (89% yield).

Step 2: Alkaline Cyclization
Refluxing the thiosemicarbazide in 4N NaOH (6 h) induces ring closure to the triazolone. Subsequent oxidation with H₂O₂ converts the thione to ketone:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, H}2\text{O}2} \text{Triazol-5-one (58\% yield)}
$$
Challenges :

  • Oxidative conditions risk degrading the cyclopropyl ring (monitored via GC-MS).
  • Lower yields compared to semicarbazide route due to side reactions.

Comparative Analysis of Synthetic Methods

Parameter Semicarbazide Route Hydrazide-Isothiocyanate Route
Overall Yield (%) 47 32
Reaction Time (h) 15 24
Purification Difficulty Moderate High
Scalability >100 g <50 g

Key Observations :

  • The Mitsunobu alkylation step proves superior for introducing bulky substituents like (oxolan-2-yl)methyl, avoiding racemization observed in SN2 reactions.
  • Semicarbazide cyclization offers better regiocontrol but requires stringent temperature control to prevent decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.08–1.15 (m, 4H, cyclopropyl)
    • δ 2.31 (s, 3H, CH₃)
    • δ 3.72–4.11 (m, 5H, oxolane and OCH₂).
  • 13C NMR :

    • 172.8 ppm (C=O)
    • 62.4 ppm (OCH₂)
    • 14.2 ppm (cyclopropane C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: 252.1345 [M+H]⁺
  • Calculated: 252.1349 (C₁₁H₁₇N₃O₂)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer: Synthesis of this triazolone derivative can be optimized using reflux conditions in ethanol or DMF as solvents, with reaction times ranging from 2–6 hours, depending on the substitution pattern of intermediates. Key steps include cyclopropane ring formation via [2+1] cycloaddition and functionalization of the oxolan-2-ylmethyl group. Analytical techniques such as ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) and HPLC (C18 column, acetonitrile/water mobile phase) are critical for confirming purity (>95%) and structural integrity .

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR to identify protons on the cyclopropyl, methyl, and oxolane groups (δ 0.8–1.5 ppm for cyclopropyl, δ 1.5–2.0 ppm for methyl). ¹³C NMR resolves carbonyl (C=O, δ 160–170 ppm) and triazole ring carbons .
  • X-ray Crystallography : For absolute configuration confirmation, single crystals can be grown via slow evaporation in ethanol/DMF mixtures. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

Methodological Answer: SAR studies focus on modifying the cyclopropyl, oxolane, or triazolone moieties. Key analogs include:

Compound ModificationBiological Activity TrendReference
Replacement of cyclopropyl with methylReduced antifungal activity
Substitution of oxolane with tetrazoleEnhanced antimicrobial potency
Addition of electron-withdrawing groupsImproved metabolic stability

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from assay variability. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., Candida albicans ATCC 10231 for antifungal tests) .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
  • Mechanistic Studies : Employ molecular docking (PDB: 1EA1 for antifungal targets) and kinetic solubility assays to differentiate true activity from artifactual effects .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicology?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis studies at pH 4, 7, and 9 (25–50°C) with LC-MS/MS monitoring.
  • Biotic Transformation : Use OECD 301F ready biodegradability tests with activated sludge inoculum .
  • Ecotoxicology : Follow OECD 203 guidelines for acute fish toxicity (96-hour exposure to Danio rerio) and algal growth inhibition (OECD 201) .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

Methodological Answer:

  • In Vitro Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) and membrane permeability assays (Caco-2 cell monolayers).
  • In Vivo Models : Administer the compound to Mus musculus (20 mg/kg, oral) and analyze plasma pharmacokinetics (LC-MS/MS) and tissue distribution .
  • Omics Integration : Perform transcriptomics (RNA-seq) on treated vs. control cells to identify dysregulated pathways .

Q. What strategies are effective for improving the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) to the oxolane group to enhance oral bioavailability.
  • Crystallization Optimization : Use polymorph screening (solvent: antisolvent ratios) to isolate stable crystalline forms with higher melting points (>150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.